molecular formula C17H13NO2 B11857782 2-Amino-3-(4-methylphenyl)naphthalene-1,4-dione CAS No. 114479-07-1

2-Amino-3-(4-methylphenyl)naphthalene-1,4-dione

Cat. No.: B11857782
CAS No.: 114479-07-1
M. Wt: 263.29 g/mol
InChI Key: PIPHLOJSJHGGRC-UHFFFAOYSA-N
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Description

2-Amino-3-(4-methylphenyl)naphthalene-1,4-dione is a compound belonging to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-methylphenyl)naphthalene-1,4-dione typically involves the reaction of 2-hydroxynaphthalene-1,4-dione with aromatic amines under specific conditions. One efficient method involves using L-proline as a green organocatalyst under reflux conditions in ethanol . This method is advantageous due to its simplicity, high yields, short reaction time, and the reusability of the catalyst.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of recyclable catalysts like L-proline can be applied to scale up the synthesis process. The use of environmentally friendly solvents and conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-methylphenyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-3-(4-methylphenyl)naphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-methylphenyl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone structure allows it to participate in redox reactions, which can modulate cellular processes. It can interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthoquinones like:

  • Lawsone (2-hydroxy-1,4-naphthoquinone)
  • Juglone (5-hydroxy-1,4-naphthoquinone)
  • Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone)

Uniqueness

2-Amino-3-(4-methylphenyl)naphthalene-1,4-dione is unique due to the presence of the amino and methylphenyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity and interactions with biological targets, making it distinct from other naphthoquinones .

Properties

CAS No.

114479-07-1

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

2-amino-3-(4-methylphenyl)naphthalene-1,4-dione

InChI

InChI=1S/C17H13NO2/c1-10-6-8-11(9-7-10)14-15(18)17(20)13-5-3-2-4-12(13)16(14)19/h2-9H,18H2,1H3

InChI Key

PIPHLOJSJHGGRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N

Origin of Product

United States

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